2-Amino-5-bromo-3-nitrophenol
Overview
Description
2-Amino-5-bromo-3-nitrophenol is a chemical compound that is a derivative of nitrophenol . It is used as a semipermanent (nonoxidative) hair colorant and as a toner in permanent (oxidative) hair dye products .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5BrN2O3 . The InChI code for this compound is 1S/C6H5BrN2O3/c7-4-1-3 (9 (11)12)2-5 (10)6 (4)8/h1-2,10H,8H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.02 . It is a powder at room temperature . The compound is stable under nitrogen for up to 24 weeks at 77°F .Scientific Research Applications
Chemical Reactions and Synthesis
- Unexpected Bond Cleavage and Compound Formation: Research by Mustafa, Reddy, and Babu (2015) investigated the one-pot reduction of nitro group and deprotection of phenolic benzyl group in 2-Amino-6-nitrophenol derivatives. They discovered an unexpected C(aryl)–N bond cleavage, leading to the formation of Questiomycin A (2-amino-3H-phenoxazin-3-one) from these derivatives (Mustafa, Reddy, & Babu, 2015).
- Synthesis of Phenothiazines: Sharma et al. (2002) reported the synthesis of phenothiazines via Smiles rearrangement of 2-amino-5-bromo-3-nitrophenol derivatives. This process contributes to the field of medicinal chemistry, given the wide range of pharmacological activities of phenothiazines (Sharma, Gupta, Gautam, & Gupta, 2002).
Environmental and Analytical Chemistry
- Degradation and Environmental Impact: The degradation pathways of similar nitrophenol compounds were studied by Uberoi and Bhattacharya (1997), providing insights into the environmental impact and toxicity of such compounds in anaerobic systems (Uberoi & Bhattacharya, 1997).
- Electrochemical Sensing: Baysal, Uzun, and Hasdemir (2020) developed a modified pencil graphite electrode for the electrocatalytic reduction of 2-nitrophenol, highlighting the potential of similar compounds like this compound in analytical applications (Baysal, Uzun, & Hasdemir, 2020).
Photochemical and Radiolytic Studies
- Photochemical Properties: Hanstein, Hatefi, and Kiefer (1979) explored the photochemical properties of 2-azido-4-nitrophenol, a derivative of this compound, demonstrating its use as a photoaffinity labeling reagent in biological research (Hanstein, Hatefi, & Kiefer, 1979).
- Radiolytic Transformations: Schulte‐Frohlinde, Reutebuch, and Sonntag (1973) investigated the γ-radiolysis of 4-nitrophenol solutions, providing a basis for understanding the radiolytic behavior of related compounds like this compound (Schulte‐Frohlinde, Reutebuch, & Sonntag, 1973).
Safety and Hazards
2-Amino-5-bromo-3-nitrophenol may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
2-amino-5-bromo-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNQKQINSXSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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